![molecular formula C14H15ClN4OS B276494 3-Butyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276494.png)
3-Butyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-Butyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of triazolo thiadiazoles and has shown promising results in various fields of research.
Mechanism of Action
The mechanism of action of 3-Butyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of specific enzymes and signaling pathways in the body. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the progression of cancer. It also inhibits the activity of cyclooxygenase-2, which is responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Butyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Butyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its unique properties, which make it an ideal compound for various scientific research applications. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the research on 3-Butyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further studies on its potential use as an anti-cancer agent, anti-inflammatory agent, and as a drug for the treatment of various neurological disorders. Additionally, studies on its safety and efficacy are needed to determine its potential as a therapeutic agent. Further research is also needed to determine its mechanism of action and to identify potential drug targets.
Synthesis Methods
The synthesis of 3-Butyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-chlorophenyl hydrazine with 4-butyl-1,2,4-triazole-3-thiol in the presence of a suitable solvent and a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification.
Scientific Research Applications
The unique properties of 3-Butyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole make it an ideal compound for various scientific research applications. It has been extensively studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and as a drug for the treatment of various neurological disorders.
properties
Molecular Formula |
C14H15ClN4OS |
---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
3-butyl-6-[(2-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H15ClN4OS/c1-2-3-8-12-16-17-14-19(12)18-13(21-14)9-20-11-7-5-4-6-10(11)15/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
QQAGAGPUHRPIHY-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=C2N1N=C(S2)COC3=CC=CC=C3Cl |
Canonical SMILES |
CCCCC1=NN=C2N1N=C(S2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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